3-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide
Description
3-Methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked thiazol-2-ylaminoethyl group and a branched butanamide moiety. This structure combines pharmacophoric elements associated with antimicrobial and antifungal activities, as thiadiazoles and thiazoles are known for their bioactivity . The compound’s design likely aims to leverage synergistic effects from its hybrid architecture, where the thiadiazole ring may enhance metabolic stability, while the thiazole and amide groups contribute to target binding .
Properties
IUPAC Name |
3-methyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S3/c1-7(2)5-8(18)14-11-16-17-12(22-11)21-6-9(19)15-10-13-3-4-20-10/h3-4,7H,5-6H2,1-2H3,(H,13,15,19)(H,14,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFZCEDKINSADS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is a complex organic compound known for its diverse biological activities. This compound incorporates thiazole and thiadiazole moieties, which have been extensively studied for their pharmacological potential. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its antimicrobial, anticancer, and enzyme-inhibitory properties.
Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H20N6O2S2 |
| Molecular Weight | 420.52 g/mol |
| CAS Number | Not specified |
Antimicrobial Properties
Research indicates that compounds containing the thiazole and thiadiazole scaffolds exhibit significant antimicrobial activity. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains and fungi. A study highlighted that compounds similar to this compound possess potent antibacterial properties against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values for these compounds often range from 0.28 to 10 μg/mL depending on the specific derivative and the target cell line .
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. Research has suggested that it may inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis. For example, some derivatives have been shown to inhibit carbonic anhydrase and phosphodiesterase activities . Additionally, the presence of sulfur atoms in the thiadiazole ring enhances binding affinity to biological targets due to their ability to form strong interactions with nucleophiles in enzymes .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups .
- Cytotoxicity Assessment : In vitro tests on human cancer cell lines revealed that a derivative of the compound showed an IC50 value of 0.52 μg/mL against A549 cells. This suggests a strong potential for further development as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound shares structural motifs with several synthesized analogs (Table 1). Key differences lie in substituents on the thiadiazole ring and adjacent functional groups:
Key Observations:
- Thioether Linkage: The target compound’s thioether group connects a thiazol-2-ylaminoethyl chain, distinct from analogs like 5e and 5j, which use aromatic thioethers (e.g., 4-chlorobenzyl). Bulky aromatic substituents in 5e and 5j correlate with higher melting points (132–140°C), suggesting improved crystallinity compared to aliphatic chains .
- Amide vs. Phenoxy Groups: The target’s 3-methylbutanamide group differs from phenoxyacetamide moieties in 5e and 5j. Amides generally enhance solubility and hydrogen-bonding capacity, which could improve bioavailability .
- Amino Substituents: Cyclohexylamino groups in 2 and 5 (–3) exhibit anticandidal activity via ergosterol biosynthesis inhibition .
Research Findings and Data
Hypothesized Bioactivity
Based on structural analogs:
- The thiazole ring may confer antibacterial activity, as seen in N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine derivatives .
- The thiadiazole core’s electron-deficient nature could facilitate DNA intercalation or enzyme inhibition, as observed in fungicidal 1,3,4-thiadiazoles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
